1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxybutyl group, and a methylsulfanyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the 4-chlorophenyl intermediate.
Introduction of the Hydroxybutyl Group: The intermediate is then reacted with a hydroxybutyl derivative under controlled conditions to introduce the hydroxybutyl group.
Formation of the Urea Backbone: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea backbone, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized under suitable conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding alcohols and thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]thiourea: Similar structure but with a thiourea backbone.
1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]carbamate: Similar structure but with a carbamate backbone.
Uniqueness
1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-19-7-6-12(17)9-16-13(18)15-8-10-2-4-11(14)5-3-10/h2-5,12,17H,6-9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJPZIYEVQTQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NCC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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